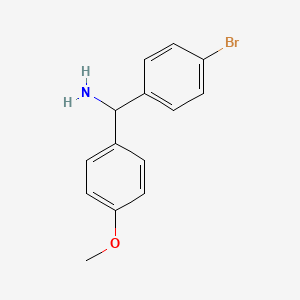

1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Description

Properties

IUPAC Name |

(4-bromophenyl)-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXAISCLDOQZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640718 | |

| Record name | 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-84-1 | |

| Record name | 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

This guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine, a compound of interest for researchers and professionals in drug development. The synthesis is approached through a reliable two-step reductive amination process, and the guide details the necessary protocols and the rationale behind the experimental choices. The characterization section outlines the analytical techniques to confirm the structure and purity of the synthesized compound.

Introduction and Significance

This compound is a diarylmethylamine derivative. Diarylmethylamines are prevalent structural motifs in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The presence of a bromine atom and a methoxy group on the phenyl rings offers opportunities for further functionalization, making this compound a versatile intermediate in medicinal chemistry and materials science. This guide aims to provide a robust and reproducible methodology for its preparation and detailed characterization.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is most effectively achieved through a reductive amination pathway. This strategy involves two key steps:

-

Imine Formation: The condensation of 4-bromobenzaldehyde with p-anisidine to form the corresponding imine, (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine. This reaction is typically acid-catalyzed and proceeds with the removal of water.

-

Imine Reduction: The subsequent reduction of the C=N double bond of the imine to yield the target secondary amine. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

This two-step approach is advantageous as it allows for the isolation and characterization of the intermediate imine, ensuring the purity of the starting material for the final reduction step.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

Synthesis of (E)-1-(4-Bromophenyl)-N-(4-methoxyphenyl)methanimine (Imine Intermediate)

This protocol is adapted from established procedures for imine synthesis[1].

Materials:

-

4-Bromobenzaldehyde

-

p-Anisidine

-

Ethanol (absolute)

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzaldehyde (1 equivalent) in absolute ethanol.

-

To this solution, add p-anisidine (1 equivalent).

-

Add a catalytic amount of glacial acetic acid (e.g., 5-6 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven to obtain (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine as a solid.

Caption: Experimental workflow for imine synthesis.

Synthesis of this compound (Target Compound)

This protocol is based on standard procedures for the reduction of imines using sodium borohydride.

Materials:

-

(E)-1-(4-Bromophenyl)-N-(4-methoxyphenyl)methanimine

-

Methanol

-

Sodium Borohydride (NaBH₄)

Procedure:

-

In a round-bottom flask, suspend the synthesized imine (1 equivalent) in methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred suspension. The addition should be controlled to manage the effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the imine spot disappears.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Caption: Experimental workflow for amine synthesis.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄BrNO | [2] |

| Molecular Weight | 292.17 g/mol | [2] |

| Exact Mass | 291.02588 Da | [2] |

| Appearance | To be determined experimentally | - |

| Melting Point | To be determined experimentally | - |

Spectroscopic Data

The ¹H NMR spectrum is a powerful tool for structural elucidation. For this compound, the following signals are anticipated:

-

Aromatic Protons: A set of signals in the aromatic region (typically δ 6.8-7.5 ppm). The protons on the 4-methoxyphenyl ring will likely appear as two doublets, and the protons on the 4-bromophenyl ring will also appear as two doublets, due to the para-substitution pattern.

-

Methine Proton (-CH-): A singlet or a broad singlet for the proton attached to the carbon bridging the two phenyl rings and the nitrogen. This signal is expected to shift significantly upfield compared to the imine proton.

-

Amine Proton (-NH-): A broad singlet that can appear over a wide range of chemical shifts and may exchange with D₂O.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm corresponding to the three protons of the methoxy group.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The expected signals include:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be significantly shielded, while the carbon attached to the bromine atom will also have a characteristic chemical shift.

-

Methine Carbon (-CH-): A signal for the benzylic carbon, which will be shifted upfield compared to the imine carbon.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm for the carbon of the methoxy group.

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of 291.02588 Da for C₁₄H₁₄BrNO. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks with approximately 1:1 ratio).

Discussion and Mechanistic Insights

The formation of the imine proceeds through a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by dehydration. The acidic catalyst protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water).

The reduction of the imine with sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbon of the C=N double bond. Subsequent protonation of the resulting anion by the solvent (methanol) yields the final amine product. Sodium borohydride is a suitable reagent as it is mild enough not to reduce other functional groups present in the molecule under these conditions.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The two-step reductive amination approach is a reliable method for obtaining this valuable research compound. The outlined characterization techniques are essential for verifying the structure and purity of the final product, ensuring the integrity of subsequent research and development activities.

References

-

MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molecules. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

Sources

A Comprehensive Guide to the Racemic Synthesis of (4-bromophenyl)(4-methoxyphenyl)methanamine

Introduction: The Significance of Substituted Benzhydrylamines in Modern Drug Discovery

The benzhydrylamine framework, characterized by a nitrogen atom attached to a diphenylmethyl group, is a privileged scaffold in medicinal chemistry. Molecules incorporating this moiety exhibit a wide range of biological activities and are central to numerous therapeutic agents.[1][2] The specific substitution patterns on the aromatic rings allow for fine-tuning of the molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The target of this guide, (4-bromophenyl)(4-methoxyphenyl)methanamine, is a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. The presence of the bromo and methoxy groups offers distinct handles for further chemical modifications, making it a versatile intermediate for creating libraries of novel compounds.

This technical guide provides a detailed, field-proven protocol for the racemic synthesis of (4-bromophenyl)(4-methoxyphenyl)methanamine. The chosen synthetic strategy is a robust and efficient two-step reductive amination, which is a cornerstone of modern amine synthesis due to its operational simplicity and high yields.[3][4] We will delve into the causality behind each experimental choice, ensuring a thorough understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Step Reductive Amination Approach

The synthesis of (4-bromophenyl)(4-methoxyphenyl)methanamine is most effectively achieved through a two-step sequence involving the formation of an imine intermediate, followed by its reduction to the target secondary amine. This approach is favored over direct alkylation of amines, which often leads to over-alkylation and a mixture of products that are difficult to separate.[5]

Our synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for the target amine.

Part 1: Synthesis of (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine (Imine Intermediate)

The first step is a condensation reaction between 4-bromobenzaldehyde and 4-methoxyaniline (p-anisidine) to form the corresponding imine. This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the imine.

Experimental Protocol: Imine Formation

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol) and 4-methoxyaniline (6.65 g, 54.0 mmol).

-

Solvent Addition: Add 100 mL of dichloromethane (DCM) to the flask. The choice of DCM as a solvent is due to its inertness and ability to dissolve both reactants.

-

Drying Agent: Add anhydrous magnesium sulfate (MgSO₄, approximately 15 g) to the reaction mixture. MgSO₄ acts as a dehydrating agent, which is crucial to drive the equilibrium towards the formation of the imine by removing the water generated during the reaction.[5]

-

Reaction: Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up: Upon completion, filter the reaction mixture to remove the magnesium sulfate. Wash the solid residue with a small amount of DCM (2 x 20 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude imine. The product, (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine, is typically a solid and can be used in the next step without further purification if the purity is deemed sufficient by TLC analysis. For higher purity, recrystallization from a suitable solvent system like ethanol/hexane may be performed.

Part 2: Reduction of the Imine to (4-bromophenyl)(4-methoxyphenyl)methanamine

The second and final step is the reduction of the C=N double bond of the imine to a C-N single bond of the amine. Sodium borohydride (NaBH₄) is an excellent choice for this transformation. It is a mild and selective reducing agent that readily reduces imines but is less reactive towards other functional groups that might be present, although it can also reduce aldehydes and ketones.[6][7] The use of an alcoholic solvent like methanol is common as it can protonate the intermediate species.

Mechanism of Imine Reduction by Sodium Borohydride

The reduction proceeds via a nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbon of the imine. The resulting nitrogen anion is then protonated by the solvent to yield the final amine.

Caption: Mechanism of imine reduction by NaBH4.

Experimental Protocol: Imine Reduction

-

Dissolution of Imine: In a 500 mL round-bottom flask, dissolve the crude (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine (approximately 54.0 mmol, from the previous step) in 200 mL of methanol. Stir the solution until the imine is fully dissolved.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a crucial step to control the exothermicity of the reaction upon the addition of sodium borohydride and to minimize potential side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (4.08 g, 108 mmol, 2 equivalents) portion-wise to the stirred solution over 30 minutes. The slow addition is necessary to manage the reaction rate and prevent excessive foaming.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC until the imine spot has completely disappeared.

-

Quenching: Carefully quench the reaction by slowly adding 100 mL of deionized water to decompose any unreacted sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

-

Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 100 mL) to remove any residual water.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-bromophenyl)(4-methoxyphenyl)methanamine.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure racemic amine.

Characterization of (4-bromophenyl)(4-methoxyphenyl)methanamine

Proper characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for the target compound.

| Analysis | Expected Results |

| Molecular Formula | C₁₄H₁₄BrNO |

| Molecular Weight | 292.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 5.15 (s, 1H, CH-N), 3.79 (s, 3H, OCH₃), 2.0 (br s, 1H, NH). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.0, 142.5, 136.0, 131.5, 129.0, 128.0, 121.5, 114.0, 58.0, 55.3. |

| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch, secondary amine shows one band)[8], 3030 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1610, 1510 (Ar C=C stretch), 1245 (C-O stretch, aryl ether), 1030 (C-N stretch). |

Conclusion and Field-Proven Insights

The reductive amination protocol detailed in this guide provides a reliable and scalable method for the racemic synthesis of (4-bromophenyl)(4-methoxyphenyl)methanamine. The key to success lies in the careful control of the reaction conditions, particularly the removal of water during imine formation and temperature management during the reduction step.

As a Senior Application Scientist, I would emphasize the importance of monitoring the reaction progress by TLC at each stage. This allows for timely intervention and optimization, ensuring high yields and purity of the final product. Furthermore, while sodium borohydride is a relatively safe reagent, it is important to handle it with care and to quench the reaction properly to avoid any hazards.

This synthetic guide serves as a robust starting point for researchers and drug development professionals. The principles and techniques described herein are broadly applicable to the synthesis of a wide array of substituted benzhydrylamines, paving the way for the discovery of novel therapeutic agents.

References

-

Vedantu. (2024, June 6). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

-

University of Wisconsin-Madison. (2025, March 8). a. Formation of imines and enamines. Retrieved from [Link]

-

MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

-

ACS Omega. (2019, December 17). Benzhydryl Amines: Synthesis and Their Biological Perspective. Retrieved from [Link]

-

PubMed Central. (n.d.). Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 886362-84-1 | (4-Bromophenyl)(4-methoxyphenyl)methanamine. Retrieved from [Link]

-

Journal of the Iranian Chemical Society. (n.d.). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of LiClO4. Retrieved from [Link]

-

Journal of Chemical Education. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzhydrylamine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Spectroscopic Guide to 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine. With a molecular formula of C₁₄H₁₄BrNO and a molecular weight of 292.17 g/mol , this diarylmethylamine derivative possesses structural motifs of significant interest in medicinal chemistry and materials science.[1] The unequivocal confirmation of its molecular structure is paramount for its application in any research or development pipeline. This document serves as a practical reference, offering not only interpreted spectral data but also the underlying principles and validated experimental protocols for acquiring such data. The methodologies are presented to ensure reproducibility and self-validation, reflecting best practices in analytical chemistry.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a chiral center at the benzylic carbon, which is bonded to four distinct substituents: a 4-bromophenyl ring, a 4-methoxyphenyl ring, an amine group, and a hydrogen atom. Each functional group provides a unique spectroscopic signature, which, when analyzed in concert, allows for a complete structural elucidation.

-

¹H and ¹³C NMR Spectroscopy will map the carbon-hydrogen framework, confirming the connectivity and electronic environment of each atom.

-

IR Spectroscopy will identify the key functional groups, particularly the N-H bonds of the primary amine, the C-O ether linkage, and the aromatic C-H and C=C bonds.

-

Mass Spectrometry will confirm the molecular weight and provide insight into the molecule's fragmentation patterns, further corroborating the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Causality in Experimental Design

The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving adequate signal dispersion, especially for the complex aromatic regions of this molecule. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, unobtrusive solvent peak. Tetramethylsilane (TMS) is used as an internal standard to calibrate the chemical shift scale to 0 ppm, ensuring data comparability across different experiments and instruments.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 7.45 | Doublet | 2H | Ar-H (Bromophenyl, ortho to Br) | The electron-withdrawing nature of bromine deshields these protons, shifting them downfield. Similar brominated aromatic systems show signals in this region.[2] |

| ~ 7.25 | Doublet | 2H | Ar-H (Bromophenyl, meta to Br) | These protons are less affected by the bromine and appear slightly upfield compared to their ortho counterparts. |

| ~ 7.20 | Doublet | 2H | Ar-H (Methoxyphenyl, ortho to CH) | Protons on the methoxy-substituted ring are generally more shielded. |

| ~ 6.85 | Doublet | 2H | Ar-H (Methoxyphenyl, ortho to OCH₃) | The strong electron-donating effect of the methoxy group significantly shields these ortho protons, shifting them upfield. This pattern is characteristic of p-anisole derivatives.[2] |

| ~ 4.80 | Singlet | 1H | CH (NH₂) | The benzylic proton is adjacent to two aromatic rings and a nitrogen atom, placing it in this expected downfield region. |

| ~ 3.79 | Singlet | 3H | OCH ₃ | The methoxy group protons are highly characteristic and appear as a sharp singlet. This value is consistent with numerous methoxyphenyl compounds.[2] |

| ~ 1.70 | Broad Singlet | 2H | NH ₂ | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ) (ppm) | Assignment | Rationale and Comparative Insights |

| ~ 159.0 | C -OCH₃ (Methoxyphenyl) | The aromatic carbon directly attached to the oxygen of the ether is strongly deshielded, making it the most downfield aromatic signal. Data for N-(4-Methoxyphenyl)aniline supports this assignment.[3] |

| ~ 142.5 | C -CH (Bromophenyl) | The ipso-carbon of the bromophenyl ring. |

| ~ 135.0 | C -CH (Methoxyphenyl) | The ipso-carbon of the methoxyphenyl ring. |

| ~ 131.8 | C H (Bromophenyl) | Aromatic methine carbons adjacent to the bromine-substituted carbon. |

| ~ 128.5 | C H (Methoxyphenyl) | Aromatic methine carbons adjacent to the benzylic carbon. |

| ~ 121.5 | C -Br (Bromophenyl) | The carbon directly bonded to bromine shows a characteristic shift in this region.[3] |

| ~ 114.2 | C H (Methoxyphenyl) | Aromatic methine carbons adjacent to the methoxy-substituted carbon, shielded by the electron-donating OCH₃ group.[3] |

| ~ 60.0 | C H(NH₂) | The chiral benzylic carbon. |

| ~ 55.3 | OC H₃ | The methoxy carbon signal is highly conserved and a reliable indicator for this functional group.[3] |

Standard Protocol for NMR Data Acquisition

Caption: General workflow for structural analysis by GC-MS with Electron Ionization.

Conclusion

The collective application of NMR, IR, and MS provides a robust and multi-faceted analytical approach to the structural verification of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen skeleton and the specific arrangement of substituents on the aromatic rings. IR spectroscopy validates the presence of key functional groups, including the primary amine and the aryl ether. Finally, mass spectrometry confirms the exact molecular weight and reveals a fragmentation pattern, including a characteristic bromine isotope signature, that is fully consistent with the proposed structure. This integrated spectroscopic dataset forms the essential analytical foundation required for the confident use of this compound in further research and development activities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information. (n.d.). [Relevant publication on related amine synthesis]. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine. Retrieved from [Link]

-

Supplementary Information. (n.d.). [Relevant publication with NMR of related imines]. Retrieved from [Link]

-

MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information - [Relevant publication with NMR data]. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting information - [Relevant publication with NMR of benzylamines]. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

Sources

A Technical Guide to the Crystal Structure Analysis of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine Derivatives for Drug Development

Abstract

The precise three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral molecules like 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine and its derivatives, which are significant building blocks in medicinal chemistry, a thorough understanding of their crystal structure is paramount.[1][2] This guide provides an in-depth technical overview of the methodologies employed to elucidate and analyze the crystal structures of these diarylmethylamine derivatives. We will explore the integrated workflow from synthesis and crystallization to advanced X-ray crystallographic analysis, supplemented by spectroscopic and computational techniques. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a robust framework for their own structural investigations, ensuring both scientific integrity and actionable insights for rational drug design.[3]

Introduction: The Significance of Structural Insight in Drug Design

Chiral amines are fundamental structural motifs present in a vast number of natural products and pharmaceuticals, with some estimates suggesting they are found in over 40% of commercial drugs.[4] The this compound scaffold, in particular, represents a class of diarylmethylamines whose chirality and conformational flexibility can profoundly influence their biological activity. Chirality plays a critical role in the binding affinity and interaction between a drug and its biological target, as receptors and enzymes in the body are themselves chiral environments.[5]

Therefore, determining the absolute configuration and solid-state conformation through single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise; it is a critical step in the drug discovery pipeline.[3][6] This structural information enables:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific three-dimensional features with biological efficacy to guide the design of more potent and selective analogues.

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of an API, which can have distinct solubility, stability, and bioavailability profiles.

-

Intellectual Property Protection: Defining the precise solid-state form of a new chemical entity is crucial for patent applications.

-

Computational Modeling: Providing an accurate, experimentally determined structure as a starting point for computational studies like docking and molecular dynamics simulations.[7]

This guide will walk through the essential steps to achieve these goals, focusing on the practical application of established scientific principles.

The Integrated Workflow for Crystal Structure Analysis

The journey from a synthesized compound to a fully validated crystal structure is a multi-stage process. Each step is critical for the success of the subsequent one, forming a self-validating system where the quality of the outcome is dependent on the rigor of the execution.

Synthesis and Crystallization: The Foundation

The quality of the final crystal structure is fundamentally limited by the quality of the crystal itself. This begins with the synthesis of the target this compound derivative.

2.1.1. Synthesis Protocol

A common and effective route to this class of compounds is through the reductive amination of a corresponding diaryl ketone or the aza-Friedel–Crafts reaction.[8] For instance, the condensation of 4-bromo-4'-methoxybenzophenone with a suitable amine source, followed by reduction, yields the target amine.

Step-by-Step Synthesis Example (Reductive Amination):

-

Imine Formation: Dissolve 4-bromo-4'-methoxybenzophenone (1.0 eq) and ammonium acetate (10 eq) in methanol. Heat the mixture to reflux for 4-6 hours to form the corresponding imine. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise over 30 minutes.

-

Workup: After stirring for an additional 2 hours at room temperature, quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure amine. Purity should be >98% as determined by HPLC and ¹H NMR before proceeding.

Causality: High purity is non-negotiable. Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

2.1.2. Crystallization Protocol

Obtaining diffraction-quality single crystals is often the most challenging, trial-and-error phase. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.

Step-by-Step Crystallization Screening:

-

Solvent Selection: Dissolve 5-10 mg of the purified compound in a small amount of a "good" solvent (e.g., dichloromethane, ethyl acetate, acetone) in a small, clean vial.

-

Slow Evaporation: Leave the vial partially covered to allow for the slow evaporation of the solvent over several days at a constant temperature.

-

Vapor Diffusion (Hanging Drop/Sitting Drop): Place a drop of the concentrated solution on a siliconized cover slip. Invert the slip over a well containing a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., hexane, heptane). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility, inducing crystallization.

-

Solvent Layering: Carefully layer a less dense anti-solvent over a solution of the compound in a denser solvent in a narrow tube (e.g., NMR tube). Crystals may form at the interface over time.

-

Screening: Systematically test a wide range of solvent/anti-solvent combinations and temperatures.

Causality: Slow, controlled precipitation is key. Rapid crashing out of solution leads to amorphous solids or microcrystalline powders, which are unsuitable for SCXRD. The diverse solvent environments probe different potential intermolecular interactions that can lead to stable crystal packing.

X-ray Diffraction: From Crystal to Data

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it can be analyzed using an X-ray diffractometer.[9]

3.1. Data Collection Protocol

-

Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and flash-cooled in a stream of liquid nitrogen (100 K).

-

Centering: The crystal is precisely centered in the X-ray beam.

-

Unit Cell Determination: A short series of diffraction images are collected to locate reflections (diffraction spots), which are then indexed to determine the crystal's unit cell parameters and Bravais lattice.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles while exposing it to a monochromatic X-ray beam. The positions and intensities of thousands of reflections are recorded.[10]

Causality: Cryo-cooling is crucial for several reasons. It minimizes thermal vibrations of the atoms, leading to higher resolution data. It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam, allowing for longer exposure times and more complete datasets.

Structure Solution and Refinement: Decoding the Data

The collected diffraction data (a list of reflection intensities and positions) must be translated into a 3D atomic model.

4.1. Structure Solution

The primary challenge is the "phase problem": the diffraction experiment measures the intensities of the scattered X-rays, but not their phases. Without phase information, an electron density map cannot be calculated directly. For small molecules like the target compounds, Direct Methods are typically successful. These statistical methods use probability relationships between the phases of strong reflections to generate an initial set of phases.

4.2. Refinement Protocol

-

Model Building: The initial electron density map from the solution phase usually reveals the positions of the heavier atoms (like Bromine). These atoms are used to phase the remaining reflections, and subsequent Fourier maps reveal the positions of lighter atoms (C, N, O).

-

Least-Squares Refinement: The atomic model (positions, displacement parameters) is adjusted to minimize the difference between the observed structure factor amplitudes (|Fₒ|) from the experiment and the calculated amplitudes (|Fₒ|) from the model. This is an iterative process.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding" model.

-

Validation: The quality of the final model is assessed using several metrics, most importantly the R-factor (R1), which represents the agreement between the observed and calculated data. A final R1 value below 5% (0.05) is indicative of a well-refined structure. The final structure is validated using software like CHECKCIF, which is a standard of the International Union of Crystallography (IUCr).

Data Analysis and Interpretation

The refined crystallographic information file (CIF) contains a wealth of data. Analysis focuses on intramolecular geometry and intermolecular interactions.

| Parameter | Typical Value/Range | Significance |

| Crystal System | Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1, C2/c | Defines the symmetry elements within the unit cell. For chiral compounds, it must be a non-centrosymmetric group. |

| Unit Cell (Å) | a, b, c, α, β, γ | Dimensions and angles of the repeating unit. |

| C-Br Bond Length (Å) | ~1.90 Å | Standard covalent bond distance. Deviations can indicate strain or unusual electronic effects. |

| C-N Bond Length (Å) | ~1.47 Å | Typical single bond length. |

| Dihedral Angle (C-C-C-N) | Variable | Defines the conformation of the molecule and the relative orientation of the two phenyl rings. |

| R1 Factor | < 0.05 | A primary indicator of the quality and accuracy of the refined structure. |

Table 1: Key Crystallographic Parameters and Their Interpretation.

Analysis of the crystal packing reveals how molecules interact with each other through forces like hydrogen bonds (e.g., N-H···N), halogen bonds (C-Br···O/N), and π-π stacking between the phenyl rings. These interactions are critical for understanding the material's physical properties and can inform formulation strategies.

Complementary Techniques: A Holistic Approach

While SCXRD provides the definitive solid-state structure, other techniques are essential for a complete characterization and to correlate the solid-state structure with the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the chemical structure (connectivity) of the synthesized compound in solution.[11]

-

¹H NMR: The chemical shifts and coupling patterns of protons confirm the arrangement of atoms. For these amines, the benzylic proton (the one attached to the carbon bearing the two rings and the amine) typically appears as a distinct singlet or multiplet.[12]

-

¹³C NMR: Provides information on the carbon framework.

-

Chiral NMR: Using chiral solvating agents or derivatizing agents can be used to determine enantiomeric purity.[13][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid method to identify the presence of key functional groups.[11] For this compound derivatives, characteristic peaks include:

-

N-H Stretch: A primary amine (-NH₂) will show two bands in the 3300-3500 cm⁻¹ region, while a secondary amine (-NHR) shows one.

-

C-O Stretch (Ether): A strong absorption around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether of the methoxy group.

-

Aromatic C-H & C=C Stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful complement to experimental data.[15]

-

Structure Optimization: Starting from the crystal structure coordinates, a gas-phase geometry optimization can reveal conformational changes that occur when the molecule is removed from the constraints of the crystal lattice.

-

Property Prediction: DFT can be used to calculate NMR chemical shifts, vibrational frequencies (for comparison with IR spectra), and electronic properties like the molecular electrostatic potential, which can provide insights into intermolecular interactions.[7]

-

Crystal Structure Prediction (CSP): For new derivatives, computational methods can generate energetically plausible crystal packing arrangements, guiding experimental polymorph screening efforts.[16][17][18][19]

Conclusion

The crystal structure analysis of this compound derivatives is a critical, multi-disciplinary endeavor that underpins rational drug design. By integrating meticulous synthesis and crystallization with high-resolution X-ray diffraction, and validating the findings with spectroscopic and computational methods, researchers can gain a comprehensive understanding of their target molecules. This detailed structural knowledge is not an end in itself, but a vital tool that accelerates the optimization of lead compounds, clarifies structure-activity relationships, and secures the intellectual property essential for bringing new, effective therapeutics to market.

References

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.

-

Computational studies of crystal structure and bonding. PubMed. Available from: [Link]

-

Enantioselective Synthesis of Diarylmethylamines through the Aza-Friedel–Crafts Reaction of 1,3,5-Trialkoxy Benzenes and N-Sulfonyl Aldimines Catalyzed by BINOL-Derived Disulfonimides. The Journal of Organic Chemistry. Available from: [Link]

-

Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. Available from: [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (NIH). Available from: [Link]

-

Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available from: [Link]

-

(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. Available from: [Link]

-

Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health (NIH). Available from: [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (NIH). Available from: [Link]

-

Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. National Institutes of Health (NIH). Available from: [Link]

-

Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. Available from: [Link]

-

Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. National Institutes of Health (NIH). Available from: [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available from: [Link]

-

Small molecule crystallography. Excillum. Available from: [Link]

-

Computational prediction of organic crystal structures. UCL Discovery. Available from: [Link]

-

Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv.org. Available from: [Link]

-

Secondary chiral amines play a crucial role in modern chemistry... ResearchGate. Available from: [Link]

-

Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Available from: [Link]

-

Protein X-ray Crystallography and Drug Discovery. MDPI. Available from: [Link]

-

Chemical structure searching. Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

-

Amine NMR help IR spectra interpretation Nuclear magnetic resonance. YouTube. Available from: [Link]

-

Methods and applications of crystal structure prediction. Royal Society of Chemistry. Available from: [Link]

-

Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Available from: [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Available from: [Link]

-

What is Crystal Structure Prediction? And why is it so difficult? Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

-

CCDC 1517657: Experimental Crystal Structure Determination. The University of Manchester. Available from: [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Institutes of Health (NIH). Available from: [Link]

-

The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

-

CSD MOF Collection. Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

Sources

- 1. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. migrationletters.com [migrationletters.com]

- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. excillum.com [excillum.com]

- 10. Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. arxiv.org [arxiv.org]

- 18. Methods and applications of crystal structure prediction Home [pubs.rsc.org]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine. This diarylamine derivative is a valuable building block in medicinal chemistry and materials science, necessitating a thorough understanding of its characteristics for effective application. This document outlines a robust two-step synthetic pathway, details established protocols for determining key experimental properties, and describes the spectroscopic techniques required for unambiguous structural confirmation and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Compound Identification and Core Properties

This compound is a secondary aromatic amine featuring a chiral center at the benzylic carbon. Its structure combines a brominated phenyl ring, which is useful for cross-coupling reactions, and a methoxy-substituted phenyl ring, which influences its electronic properties and solubility.

| Identifier | Value | Reference |

| IUPAC Name | (4-bromophenyl)-(4-methoxyphenyl)methanamine | [1] |

| CAS Number | 886362-84-1 | [1] |

| Molecular Formula | C₁₄H₁₄BrNO | [1] |

| Molecular Weight | 292.17 g/mol | [1] |

| Exact Mass | 291.02588 Da | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N | [1] |

Chemical Structure:

Synthesis and Purification Workflow

The synthesis of the target amine is efficiently achieved via a two-step process involving the formation of an imine intermediate followed by its selective reduction. This approach is favored for its high yields and the commercial availability of the starting materials.

Synthesis Pathway Overview

The logical pathway begins with the condensation of 4-bromobenzaldehyde and p-anisidine (4-methoxyaniline) to form the corresponding N-(4-methoxyphenyl)-1-(4-bromophenyl)methanimine. This imine is then selectively reduced to the target primary amine, this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: (E)-N-(4-methoxyphenyl)-1-(4-bromophenyl)methanimine Formation

-

Rationale: This condensation reaction is a classic method for imine synthesis. Ethanol is an effective solvent for both reactants, and a catalytic amount of acid accelerates the dehydration step.[2]

-

To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq) and p-anisidine (1.0 eq).

-

Add absolute ethanol to dissolve the reactants (approx. 5 mL per gram of aldehyde).

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Equip the flask with a condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation of the imine product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically a yellowish solid.[2]

Step 2: Reduction to this compound

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting the imine C=N bond to a C-N single bond without affecting the aromatic rings or the bromine substituent. Methanol is a suitable protic solvent for this reduction.

-

Suspend the synthesized imine (1.0 eq) in methanol in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amine.

Experimental Protocol: Purification

-

Rationale: Column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired amine from any unreacted starting material or byproducts.

-

Prepare a silica gel slurry in a low-polarity eluent (e.g., hexane/ethyl acetate mixture, 9:1 v/v).

-

Load the crude product onto the packed column.

-

Elute the column with a gradient of increasing polarity (e.g., from 9:1 to 4:1 hexane/ethyl acetate).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a purified oil or solid.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing its solubility, reactivity, and bioavailability.

Computed Properties

Computational models provide valuable estimates of a molecule's properties, which are particularly useful for guiding experimental design.

| Property | Value | Reference |

| XLogP3-AA (logP) | 3.1 | [1] |

| Topological Polar Surface Area (TPSA) | 35.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

-

Insight: The XLogP3 value of 3.1 suggests the compound is lipophilic and will have low solubility in water but good solubility in many organic solvents. The TPSA and hydrogen bond counts are typical for a small amine, indicating it can participate in hydrogen bonding, which will influence its interactions with biological targets and its crystal packing.

Experimental Properties & Determination Protocols

While computed data is useful, experimentally determined values are essential for regulatory and research applications. As specific experimental data for this compound is not widely published, the following are standard, self-validating protocols for their determination.

-

Melting Point:

-

Protocol: A small, dry sample is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is ramped slowly (1-2 °C/min) near the expected melting point, and the range from the first appearance of liquid to complete liquefaction is recorded. A sharp melting range indicates high purity.

-

-

Solubility:

-

Protocol: To a series of vials, add a fixed amount of the compound (e.g., 10 mg). Add a specific solvent (e.g., water, ethanol, DMSO, chloroform) in incremental volumes (e.g., 0.1 mL) with vortexing until the solid is fully dissolved. The solubility is expressed as mg/mL or mol/L. This helps in selecting appropriate solvents for reactions, formulations, and analytical procedures.

-

-

pKa (Acid Dissociation Constant):

-

Protocol: Potentiometric titration is the gold standard. The compound is dissolved in a suitable solvent mixture (e.g., water/methanol). A standardized solution of a strong acid (e.g., HCl) is titrated against the amine solution. The pH is monitored with a calibrated pH meter after each addition of titrant. The pKa is determined from the half-equivalence point on the resulting titration curve. The pKa of the conjugate acid is crucial for understanding the compound's ionization state at physiological pH.

-

Analytical Characterization Workflow

Unambiguous structural confirmation and purity assessment are critical. A multi-technique approach is required, as outlined below.

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

Expected ¹H NMR Spectrum (in CDCl₃):

-

~7.4-7.5 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the bromine atom.

-

~7.2-7.3 ppm (d, 2H): A doublet corresponding to the two aromatic protons meta to the bromine atom.

-

~7.1-7.2 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the methoxy group.

-

~6.8-6.9 ppm (d, 2H): A doublet corresponding to the two aromatic protons meta to the methoxy group.

-

~5.1-5.2 ppm (s, 1H): A singlet for the benzylic proton (CH-N).

-

~3.8 ppm (s, 3H): A sharp singlet for the methoxy (OCH₃) protons.

-

~1.8-2.5 ppm (br s, 2H): A broad singlet for the amine (NH₂) protons; its chemical shift can vary with concentration and temperature.

-

-

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Multiple signals in the aromatic region (~114-160 ppm), including the carbon attached to the methoxy group (~159 ppm), the carbon attached to bromine (~121 ppm), and other aromatic carbons.

-

A signal for the benzylic carbon (~55-60 ppm).

-

A signal for the methoxy carbon (~55 ppm).

-

Mass Spectrometry (MS)

-

Principle: MS provides the molecular weight and information about the elemental composition and fragmentation of the molecule.

-

Expected High-Resolution MS (HRMS) Data:

-

Molecular Ion (M⁺): A peak corresponding to the calculated exact mass of 291.02588 for C₁₄H₁₄⁷⁹BrNO.

-

Isotopic Pattern: A critical diagnostic feature will be the presence of two peaks of nearly equal intensity for the molecular ion: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M⁺+2). This is an unambiguous indicator of a monobrominated compound.[3][4]

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the bromine atom, the methoxy group, or cleavage at the benzylic position.

-

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Key Absorption Bands (cm⁻¹):

-

3300-3400 cm⁻¹: Two distinct, medium-intensity bands characteristic of the N-H symmetric and asymmetric stretching of a primary amine.

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

2850-2950 cm⁻¹: Aliphatic C-H stretching (from the methoxy and benzylic C-H).

-

~1610, 1510, 1490 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

1240-1260 cm⁻¹: Strong C-O-C asymmetric stretching of the aryl ether (methoxy group).

-

~830 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstituted aromatic rings.

-

Safety and Handling

-

GHS Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a synthetically accessible compound with predictable physicochemical properties based on its structure. This guide provides a robust framework for its synthesis, purification, and comprehensive characterization. The detailed protocols for experimental determination and the expected spectroscopic signatures serve as a valuable resource for researchers, enabling the confident use of this compound in further scientific endeavors. Adherence to the described analytical workflow is essential to ensure the structural integrity and purity of the material, which is the foundation of reliable and reproducible research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

Mol-Instincts. Compound 1-{4-[(4-bromophenyl)methoxy]phenyl}-N-(4-methylphenyl)methanimine. [Link]

-

MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

PubChem. 1-(4-methoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. [Link]

-

MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

-

PubChem. (S)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. [Link]

Sources

- 1. This compound | C14H14BrNO | CID 24689298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tris(4-bromophenyl)amine(4316-58-9) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-bromophenyl)-(4-methoxyphenyl)methanamine (CAS 886362-84-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-bromophenyl)-(4-methoxyphenyl)methanamine, registered under CAS number 886362-84-1, is a diarylmethanamine derivative. This class of compounds is of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents. The structural motif of two aryl rings connected by a methylene-amine bridge allows for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and the safety considerations for this compound, alongside insights into its potential applications in drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 886362-84-1 | N/A |

| IUPAC Name | (4-bromophenyl)-(4-methoxyphenyl)methanamine | |

| Molecular Formula | C₁₄H₁₄BrNO | |

| Molecular Weight | 292.17 g/mol | |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N | |

| Purity (Typical) | ≥95% | |

| Computed XLogP3-AA | 3.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 35.3 Ų | |

| Physical State | Not available |

Synthesis and Characterization

A plausible and efficient synthetic route to (4-bromophenyl)-(4-methoxyphenyl)methanamine involves a two-step process: the formation of an imine intermediate followed by its reduction.

Proposed Synthetic Workflow

Caption: Proposed synthesis of (4-bromophenyl)-(4-methoxyphenyl)methanamine.

Experimental Protocol

Step 1: Synthesis of (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine (Imine Intermediate)

This step is based on established procedures for imine formation.

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-bromobenzaldehyde and 1 equivalent of p-anisidine in a suitable solvent such as dichloromethane (DCM) or ethanol.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Drying and Isolation: Upon completion, add a drying agent like anhydrous magnesium sulfate (MgSO₄) to remove the water formed during the reaction.

-

Purification: Filter the mixture and evaporate the solvent under reduced pressure to yield the crude imine. The product can be further purified by recrystallization or column chromatography.

Step 2: Reduction of the Imine to (4-bromophenyl)-(4-methoxyphenyl)methanamine (Target Compound)

This is a standard reduction of an imine to a secondary amine.

-

Reactant Preparation: Dissolve the synthesized imine intermediate in a suitable solvent like methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

-

Quenching: After the reaction is complete (monitored by TLC), slowly add water to quench the excess reducing agent.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The final product can be purified by column chromatography.

Characterization

The structure of the final compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretch of the secondary amine.

Potential Applications in Drug Development

While specific studies on CAS 886362-84-1 are limited, the diarylmethanamine scaffold is prevalent in compounds with diverse biological activities. A structurally related compound was synthesized as part of a research program targeting the human enzyme lactate dehydrogenase A (hLDHA). hLDHA is a key enzyme in the metabolic pathway of cancer cells and is considered a promising target for cancer therapy.

Caption: Potential role as an hLDHA inhibitor in cancer metabolism.

The structural features of (4-bromophenyl)-(4-methoxyphenyl)methanamine, including the bromine atom (a common feature in kinase inhibitors and other therapeutic agents) and the methoxy group, provide handles for further chemical modification to explore structure-activity relationships (SAR) for various biological targets.

Safety and Handling

Based on available safety data for a 95% pure sample, (4-bromophenyl)-(4-methoxyphenyl)methanamine should be handled with care.

Hazard Identification

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

-

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek medical attention and show the safety data sheet to the physician.

-

Conclusion

(4-bromophenyl)-(4-methoxyphenyl)methanamine (CAS 886362-84-1) is a chemical compound with potential as a building block in drug discovery. While comprehensive experimental data is currently sparse, its structural relationship to compounds with known biological activity, particularly in the context of cancer metabolism, suggests it is a valuable starting point for medicinal chemistry programs. The proposed synthetic route is straightforward and utilizes common laboratory reagents and techniques. As with any chemical substance, proper safety precautions must be observed during handling and use. Further research into the pharmacological profile of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- AK Scientific, Inc. Safety Data Sheet for (4-bromophenyl)-(4-methoxyphenyl)methanamine.

- Chemical Register. C-(3,5-Dimethyl-1H-pyrazol-4-yl)-methylamine.

- PubChem. 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine.

A Technical Guide to the Discovery and Initial Synthesis of Novel Bromophenyl Methylamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of a novel series of bromophenyl methylamine compounds. These structures are of significant interest in medicinal chemistry due to their potential as scaffolds for developing new therapeutic agents. This document details a robust and reproducible synthetic strategy, focusing on a two-step process involving electrophilic aromatic bromination followed by reductive amination. We will delve into the rationale behind the chosen synthetic route, provide detailed experimental protocols, and outline the analytical techniques employed for structural elucidation and purity assessment. The aim is to equip researchers and drug development professionals with the foundational knowledge to synthesize and further explore this promising class of compounds.

Introduction: The Rationale for Bromophenyl Methylamines

The bromophenyl moiety is a privileged scaffold in drug discovery. The bromine atom, a halogen, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Its introduction can lead to enhanced potency and improved pharmacokinetic profiles. When coupled with a methylamine side chain, a common pharmacophore in many centrally acting agents, the resulting bromophenyl methylamine structure presents a compelling starting point for the development of novel therapeutics targeting a range of disorders.

The core hypothesis driving this work is that the strategic placement of a bromine atom on the phenyl ring of a methylamine derivative will create new chemical entities with unique pharmacological properties. This guide will focus on the synthesis of a representative compound, N-methyl-1-(4-bromophenyl)methanamine, to illustrate the key synthetic and analytical considerations.

Synthetic Strategy: A Two-Step Approach

A logical and efficient synthetic pathway is paramount for the successful generation of a target compound library. For the synthesis of bromophenyl methylamines, a two-step approach was devised, prioritizing commercially available starting materials, high reaction yields, and straightforward purification procedures.

The chosen synthetic pathway involves:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the phenyl ring of a suitable precursor.

-

Reductive Amination: Formation of the secondary amine by reacting the brominated intermediate with methylamine.

This strategy was selected for its reliability and versatility, allowing for the potential synthesis of a diverse range of analogues by varying the starting materials in each step.

Diagram of the Synthetic Pathway

Caption: Synthetic route to N-methyl-1-(4-bromophenyl)methanamine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of N-methyl-1-(4-bromophenyl)methanamine.

Step 1: Synthesis of 4-Bromobenzaldehyde via Electrophilic Aromatic Bromination

Electrophilic aromatic bromination is a classic and effective method for introducing a bromine atom onto an aromatic ring.[1][2][3] In this step, benzaldehyde is treated with bromine in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), to facilitate the electrophilic attack on the benzene ring.[4]

Protocol:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add benzaldehyde (10.6 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

-

Catalyst Addition: Carefully add anhydrous ferric bromide (0.5 g, 1.7 mmol) to the solution.

-

Bromine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (16.0 g, 0.1 mol) in dichloromethane (20 mL) dropwise from the dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate solvent system.

-

Quenching: Once the reaction is complete, carefully pour the mixture into 200 mL of a saturated aqueous solution of sodium bisulfite to quench the excess bromine.

-

Extraction: Separate the organic layer and wash it sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromobenzaldehyde.

Step 2: Synthesis of N-methyl-1-(4-bromophenyl)methanamine via Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[5][6][7] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine.[8] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and selectivity.[9]

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-bromobenzaldehyde (9.25 g, 0.05 mol) in methanol (100 mL).

-

Amine Addition: To this solution, add a 40% aqueous solution of methylamine (6.2 g, 0.075 mol).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.8 g, 0.075 mol) portion-wise over 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC (9:1 hexane:ethyl acetate with 1% triethylamine).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add 100 mL of water and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.